molecular formula C22H19N5O5 B3018688 N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1021020-71-2

N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B3018688
CAS No.: 1021020-71-2
M. Wt: 433.424
InChI Key: NDHFAEGWOHOHIJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-ethoxyphenyl group at position 2 and an acetamide side chain linked to a 1,3-benzodioxole moiety.

Synthesis of such compounds typically involves coupling reactions between functionalized pyrazolotriazine intermediates and activated carboxylic acid derivatives. For example, analogous structures (e.g., and ) are synthesized via carbodiimide-mediated amide bond formation or nucleophilic substitution reactions in polar aprotic solvents like N,N-dimethylformamide .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-2-30-16-6-3-14(4-7-16)17-10-18-22(29)26(23-12-27(18)25-17)11-21(28)24-15-5-8-19-20(9-15)32-13-31-19/h3-10,12H,2,11,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHFAEGWOHOHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a pyrazolo-triazine structure. Its molecular formula is C22H24N4O4C_{22}H_{24}N_4O_4 with a molecular weight of approximately 408.45 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Chemical Structure

ComponentDescription
BenzodioxoleA fused bicyclic structure known for its psychoactive properties.
Pyrazolo-triazineA heterocyclic compound that may exhibit anti-cancer and anti-inflammatory activities.
AcetamideA functional group that can influence solubility and bioavailability.

Pharmacological Effects

Research indicates that derivatives of benzodioxole compounds often exhibit significant biological activities, including:

  • Psychoactive Effects : Some derivatives have been studied for their entactogenic properties, which facilitate emotional openness and empathy in therapeutic settings .
  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : Certain benzodioxole derivatives are noted for their ability to modulate inflammatory pathways, potentially useful in treating chronic inflammatory diseases.

Case Studies

  • Psychoactive Properties : A study on the N-methyl derivative of a related benzodioxole compound revealed non-hallucinogenic psychoactive effects, suggesting the potential for therapeutic applications in psychotherapy .
  • Anticancer Research : Investigations into related pyrazolo-triazine compounds have demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this class of compounds may be developed into effective anticancer agents .
  • Inflammation Modulation : Research has shown that certain benzodioxole derivatives can inhibit pro-inflammatory cytokines in vitro, supporting their potential use in treating inflammatory conditions such as rheumatoid arthritis .

The mechanisms by which this compound exerts its effects may involve:

  • Receptor Interactions : Binding to serotonin receptors or other neurotransmitter systems may underlie its psychoactive properties.
  • Enzyme Inhibition : Inhibition of specific kinases or enzymes involved in cancer cell signaling pathways could explain its anticancer activity.
  • Cytokine Modulation : Alteration of cytokine production may contribute to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrazolotriazine-acetamide derivatives with diverse biological activities. Below is a detailed comparison with structurally related analogs, emphasizing substituent effects and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound (N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxo…acetamide) - 4-Ethoxyphenyl (C₆H₄-OCH₂CH₃)
- 1,3-Benzodioxol-5-yl (C₇H₅O₂)
~463.45 (estimated) High lipophilicity; benzodioxole enhances metabolic stability
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxo…acetamide - 4-Methoxyphenyl (C₆H₄-OCH₃)
- 4-Chlorobenzyl (C₆H₄-Cl-CH₂)
~453.89 Chlorine atom increases electronegativity; potential halogen bonding interactions
N-[3-(4-Benzylpiperidinyl)propyl]-2-[2-(4-methoxyphenyl)-7-methyl-4-oxo…acetamide - 4-Methoxyphenyl
- 7-Methylpyrazolotriazine
- Benzylpiperidine side chain
~559.67 Bulky piperidine group may improve CNS penetration; methyl group enhances stability
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone core
- N-phenyl benzamide
~326.37 Thiazolidinone moiety confers tautomerism; lower molecular weight increases solubility

Key Findings :

Substituent Effects on Lipophilicity: The target compound’s 4-ethoxyphenyl group provides moderate lipophilicity (logP ~3.2, estimated), comparable to the 4-methoxyphenyl analog (~logP 2.8) but higher than the thiazolidinone derivative (~logP 1.9) . The benzodioxole moiety further increases metabolic resistance compared to simpler aryl groups (e.g., phenyl or chlorobenzyl) due to reduced oxidative metabolism .

Tautomerism and Stability: Pyrazolotriazine derivatives with electron-withdrawing groups (e.g., 4-oxo) exhibit keto-enol tautomerism, which can influence reactivity and binding.

Synthetic Accessibility :

  • The target compound’s synthesis shares similarities with and , utilizing carbodiimide coupling agents (e.g., EDC/HOBt) for amide bond formation . However, the benzodioxole-containing side chain may require additional protection/deprotection steps to avoid side reactions.

Biological Implications: The 4-ethoxyphenyl group in the target compound may enhance affinity for enzymes or receptors sensitive to aryl ethers (e.g., kinase inhibitors).

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